
2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is an organic compound characterized by the presence of two oxoacetaldehyde groups attached to a 1,3-phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) can be achieved through several methods. One common approach involves the reaction of 1,3-phenylenediamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenylene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
科学的研究の応用
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) involves its interaction with specific molecular targets and pathways. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,2-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,3-Phenylene)bis(2-oxazoline)
Uniqueness
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and related compounds.
特性
分子式 |
C10H6O4 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC名 |
2-(3-oxaldehydoylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-6H |
InChIキー |
UCLXXJCKGYPUSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)C=O)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

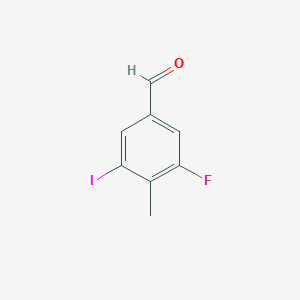
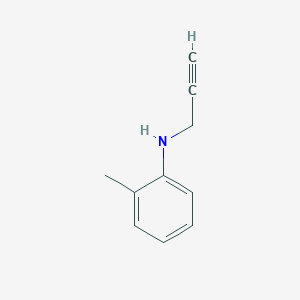

![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
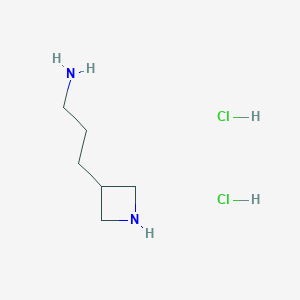
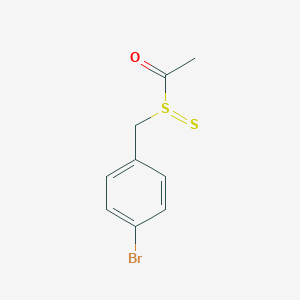
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
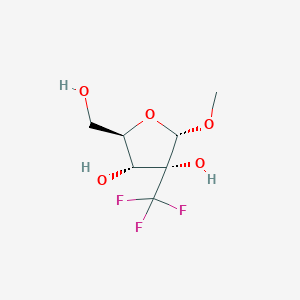
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
